molecular formula C18H11NO3 B066757 1-(3-Nitro-1-pyrenyl)-ethanone CAS No. 161334-04-9

1-(3-Nitro-1-pyrenyl)-ethanone

Cat. No.: B066757
CAS No.: 161334-04-9
M. Wt: 289.3 g/mol
InChI Key: AXAFHZQFUHIWOR-UHFFFAOYSA-N
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Description

1-(3-Nitro-1-pyrenyl)-ethanone is a nitro-substituted pyrene derivative featuring an ethanone (acetyl) group. Pyrene, a polycyclic aromatic hydrocarbon (PAH), serves as the core structure, with the nitro (-NO₂) group at the 3-position and the acetyl group at the 1-position. This compound is of interest in materials science due to the electronic effects imparted by the nitro and acetyl groups, which may influence fluorescence, solubility, and reactivity.

Properties

CAS No.

161334-04-9

Molecular Formula

C18H11NO3

Molecular Weight

289.3 g/mol

IUPAC Name

1-(3-nitropyren-1-yl)ethanone

InChI

InChI=1S/C18H11NO3/c1-10(20)15-9-16(19(21)22)14-8-6-12-4-2-3-11-5-7-13(15)18(14)17(11)12/h2-9H,1H3

InChI Key

AXAFHZQFUHIWOR-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC(=C2C=CC3=CC=CC4=C3C2=C1C=C4)[N+](=O)[O-]

Other CAS No.

161334-04-9

Synonyms

1-(3-nitropyren-1-yl)ethanone

Origin of Product

United States

Comparison with Similar Compounds

Positional Isomers: 1-(6-Nitro-1-pyrenyl)-ethanone

Structural Differences :

  • 1-(3-Nitro-1-pyrenyl)-ethanone: Nitro group at the 3-position of pyrene.
  • 1-(6-Nitro-1-pyrenyl)-ethanone: Nitro group at the 6-position (CAS 502183-99-5; C₁₈H₁₁NO₃) .

Key Comparisons :

  • Electronic Properties : The position of the nitro group affects conjugation and electron-withdrawing effects. The 3-nitro isomer may exhibit distinct UV-Vis absorption and fluorescence compared to the 6-nitro isomer due to differences in resonance stabilization.
  • Synthetic Applications : Both isomers likely share similar synthetic routes (e.g., Friedel-Crafts acylation followed by nitration), but regioselectivity during nitration determines the product distribution.

Table 1: Comparison of Pyrenyl Ethanone Isomers

Property This compound 1-(6-Nitro-1-pyrenyl)-ethanone
Molecular Formula C₁₈H₁₁NO₃ C₁₈H₁₁NO₃
CAS Number Not provided 502183-99-5
Key Structural Feature Nitro at 3-position Nitro at 6-position
Potential Applications Materials science, sensors Similar to 3-nitro isomer

Nitro-Substituted Aromatic Ethanones

1-(3-Nitrophenyl)ethanone (CAS 121-89-1)
  • Structure: Simpler nitro-aromatic ethanone with a single benzene ring .
  • Physical Properties: Boiling point = 493 K ; IR spectra show characteristic C=O (1651–1700 cm⁻¹) and NO₂ (1500–1350 cm⁻¹) stretches .
  • Reactivity : The nitro group deactivates the ring, directing electrophilic substitution to meta positions.

Comparison with Pyrenyl Analog :

  • Solubility : The pyrenyl derivative is less soluble in polar solvents due to its larger aromatic core.
1-(2-Amino-6-nitrophenyl)ethanone (CAS 56515-63-0)
  • Structure: Features both nitro and amino groups on the phenyl ring .
  • Toxicity: Limited data available, but precautions include avoiding inhalation and skin contact .

Key Difference :

Heterocyclic Ethanone Derivatives

Pyrrole-Based Ethanones (e.g., 1-(2-Methyl-1,4-diphenyl-1H-pyrrol-3-yl)ethanone)
  • Synthesis : Prepared via multicomponent reactions using iodine catalysts, purified via column chromatography .
  • Applications : Used in pharmaceuticals and organic electronics .

Comparison :

  • Aromatic Systems : Pyrene’s PAH structure offers higher thermal stability and fluorescence quantum yield compared to pyrrole derivatives.

Contrast with Pyrenyl Compound :

  • Functionality: JWH-250 is bioactive, whereas this compound is primarily investigated for material properties.

Metal Complexes of Ethanone Derivatives

  • Example: APEHQ ligand (1-(4-((8-hydroxyquinolin-5-yl)diazenyl)phenyl)-2-(4-methyl-piperazin-1-yl)ethanone) forms antifungal metal complexes .

Comparison :

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